molecular formula C11H10ClN B599324 2-Chloro-6,8-dimethylquinoline CAS No. 139719-23-6

2-Chloro-6,8-dimethylquinoline

Cat. No.: B599324
CAS No.: 139719-23-6
M. Wt: 191.658
InChI Key: RTTGIGZPZSOSRA-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN. It is a derivative of quinoline, which is a nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,8-dimethylquinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with methylating agents under specific conditions. Another method includes the use of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of catalysts such as molecular iodine or silica gel .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is also prevalent in industrial settings due to their efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,8-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .

Scientific Research Applications

2-Chloro-6,8-dimethylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 4-Chloro-2,6-dimethylquinoline
  • 4,7-Dichloroquinoline
  • 2,4-Dimethylquinoline

Comparison: 2-Chloro-6,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in medicinal and materials chemistry .

Properties

IUPAC Name

2-chloro-6,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(6-7)3-4-10(12)13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTGIGZPZSOSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682422
Record name 2-Chloro-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139719-23-6
Record name 2-Chloro-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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